2-Isopropyl-4,6-dimethyl-1,3,5-triazine
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Overview
Description
2-Isopropyl-4,6-dimethyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of isopropyl and dimethyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine and dimethylamine. The reaction is carried out under alkaline conditions to facilitate the nucleophilic substitution of chlorine atoms by the amine groups. The process can be summarized as follows:
Starting Material: Cyanuric chloride
Reagents: Isopropylamine, dimethylamine
Conditions: Alkaline medium, typically using a base such as sodium hydroxide
Procedure: Cyanuric chloride is reacted with isopropylamine to form 2-chloro-4,6-dimethyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4,6-dimethyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the isopropyl or dimethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or hydrazine can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azido or hydrazino derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Scientific Research Applications
2-Isopropyl-4,6-dimethyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers
Mechanism of Action
The mechanism of action of 2-Isopropyl-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: Similar structure but with three methyl groups.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, making it more energetic.
2,4,6-Triazide-1,3,5-triazine: Contains azide groups, used in high-energy materials
Uniqueness
2-Isopropyl-4,6-dimethyl-1,3,5-triazine is unique due to the presence of both isopropyl and dimethyl groups, which impart specific steric and electronic properties. These properties make it suitable for applications where other triazine derivatives may not be as effective.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C8H13N3/c1-5(2)8-10-6(3)9-7(4)11-8/h5H,1-4H3 |
InChI Key |
GQLYVVWCGUQWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C(C)C)C |
Origin of Product |
United States |
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